2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound characterized by its complex structure featuring multiple aromatic rings and a nitrile group. The compound contains two fluorinated phenyl groups and a benzoyl substituent, which contribute to its potential biological activity and chemical reactivity. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, a molecule with the CAS number 339115-12-7, has been investigated for its potential as an anti-ulcer drug. Studies have shown that it can inhibit the P2X3 receptor, which plays a crucial role in pain transmission and inflammation in the stomach lining. Inhibiting this receptor can potentially alleviate symptoms associated with ulcers [].
The P2X3 receptor is a ligand-gated ion channel, meaning it opens in response to specific molecules binding to it. When activated, the P2X3 receptor allows the influx of calcium and sodium ions into cells, leading to various cellular responses, including inflammation and pain signaling. 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is believed to act as an antagonist at the P2X3 receptor, preventing these crucial molecules from binding and thereby blocking the downstream cellular responses associated with ulcers [].
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile can be achieved through several methods:
The unique structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile makes it suitable for various applications:
Interaction studies involving this compound typically focus on its binding affinity with biological targets. Key areas include:
Several compounds share structural characteristics with 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Chloro-4-fluorophenylacetonitrile | Contains chlorine instead of benzoyl | Antimicrobial | Lacks additional aromatic ring |
| 4-Fluorobenzophenone | Similar fluorinated structure | Anticancer | No nitrile group present |
| 3-Fluoro-2-(phenyl)acetonitrile | Different substitution pattern | Antimicrobial | Only one fluorine atom |
The presence of two fluorinated phenyl groups and a benzoyl moiety distinguishes 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile from its analogs, potentially enhancing its reactivity and biological profile.
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a fluorinated aromatic compound featuring a nitrile-functionalized central carbon atom connected to two distinct phenyl groups. Its molecular architecture comprises:
The compound’s molecular formula is C₂₁H₁₃F₂NO, with a molecular weight of 333.33 g/mol. Key structural descriptors include:
| Property | Value | Source Reference |
|---|---|---|
| SMILES | N#CC(C1=CC=C(C(=O)C2=CC=C(F)C=C2)C=C1)C3=CC=C(F)C=C3 | |
| InChIKey | NSLYLZYECDXPAV-UHFFFAOYSA-N | |
| X-ray Diffraction Data | Dihedral angles between aromatic rings: ~87°–106° |
The fluorine atoms at the para positions of both phenyl rings induce electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. The nitrile group participates in hydrogen bonding and dipole interactions, critical for its crystallographic packing.
First synthesized in the early 21st century, this compound emerged from efforts to optimize P2X3 receptor antagonists for gastrointestinal applications. Key milestones include:
The compound’s synthetic versatility is underscored by its role as a precursor for fluorinated heterocycles, including thiazoles and indoles.
The compound is systematically identified through multiple nomenclature frameworks:
| Identifier Type | Value | Source Reference |
|---|---|---|
| IUPAC Name | 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile | |
| CAS Registry Number | 339115-12-7 | |
| ChemSpider ID | 2054821 | |
| PubChem CID | 2737783 |
Alternative designations include 4-(4-fluorobenzoyl)-α-(4-fluorophenyl)benzeneacetonitrile and MFCD00232016 (MDL number). Regulatory databases, such as the European Commission’s Annex VI, classify it under Xi (irritant) hazard codes due to its reactive nitrile group.
This systematic identification ensures unambiguous communication across chemical databases and research literature.